molecular formula C10H9N3O3 B2560514 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1146911-23-0

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No. B2560514
CAS RN: 1146911-23-0
M. Wt: 219.2
InChI Key: VJZFDAQCQACUFP-UHFFFAOYSA-N
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Description

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid, also known as HTA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antioxidant Properties

Phenolic compounds, including hydroxybenzoic acids and phenylacetic acids, are known for their antioxidant activity . The hydroxyl groups directly attached to the aromatic ring in this compound contribute to its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress.

Metabolic Pathways and Amino Acid Synthesis

The synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—occurs via metabolic pathways that involve compounds like 2-(3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)acetic acid . Understanding these pathways is essential for studying amino acid metabolism and related disorders.

Antimicrobial Activity

Research has explored the antimicrobial properties of similar compounds. For instance, derivatives of 2-(2-hydroxyphenyl)acetic acid have shown activity against bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) and fungi (e.g., Candida auris, Aspergillus fumigatus) . Investigating the specific effects of our compound on microbial growth could be valuable.

Synthetic Chemistry and Organic Synthesis

2-(3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)acetic acid serves as a building block in synthetic chemistry. Researchers use it to create more complex molecules, such as triazole derivatives, which find applications in drug development, materials science, and bioorganic chemistry . Its versatile reactivity makes it a valuable tool for organic synthesis.

properties

IUPAC Name

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)10-11-8(12-13-10)5-9(15)16/h1-4,14H,5H2,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFDAQCQACUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid

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